4-Cyclopropoxy-3-nitro-2-(trifluoromethyl)pyridine
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Overview
Description
4-Cyclopropoxy-3-nitro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol . This compound is part of the trifluoromethylpyridine family, which is known for its significant applications in the agrochemical and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene . The reaction conditions typically involve the use of a palladium catalyst and a suitable ligand to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of trifluoromethylpyridine derivatives often involves vapor-phase reactions and the use of fluorinating agents . The high demand for these compounds in the agrochemical sector drives the development of efficient and scalable production methods .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-nitro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen or hydrazine for the reduction of the nitro group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-Cyclopropoxy-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-nitro-2-(trifluoromethyl)pyridine involves its interaction with biological targets through the trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
4-(Trifluoromethyl)pyridine: Prepared by trifluoromethylation of 4-iodobenzene and used in various chemical reactions.
Uniqueness
4-Cyclopropoxy-3-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy and nitro groups, which confer distinct chemical properties and reactivity compared to other trifluoromethylpyridine derivatives . These unique features make it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C9H7F3N2O3 |
---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)8-7(14(15)16)6(3-4-13-8)17-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
LEENBBRVVKXYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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